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Compound of Interest |

3-Hydroxy-2-methoxyquinazolin-
Compound Name:
4(3H)-one
CAS No.: 86208-53-9
Cat. No.: B8482028

Executive Summary

3-Hydroxy-2-methoxyquinazolin-4(3H)-one is a bicyclic heterocycle belonging to the class of
cyclic hydroxamic acids.[1] Structurally, it consists of a quinazolin-4-one core substituted with a
hydroxyl group at the N3 position and a methoxy group at the C2 position.

This molecule represents a "masked"” or "fixed" tautomer of the biologically privileged 3-
hydroxyquinazoline-2,4(1H,3H)-dione scaffold.[1] Its primary significance lies in its ability to
function as a bidentate metal chelator (via the N-OH and C=0 motifs) while possessing distinct
lipophilicity and metabolic stability profiles compared to its parent dione.[1] It is actively
researched for anti-HCV activity (targeting NS5B polymerase) and as a siderophore mimic for
antibacterial applications.

Chemical Structure & Electronic Properties[1][2]
Structural Analysis

The molecule features a fused benzene-pyrimidine ring system.[1][2] The unique reactivity
stems from the contiguous arrangement of the N-hydroxy and carbonyl groups, creating a high-
affinity ligand field for hard metal ions (Fe3+, Mg2*, Zn2*).
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Feature Description Chemical Consequence

Acidic proton (pKa ~6-8);

N3-Hydroxy Group Cyclic Hydroxamic Acid N )
critical for metal chelation.[1]
Increases lipophilicity;
C2-Methoxy Group Imidate Ether (Lactim ether) susceptible to acid-catalyzed
hydrolysis.[1]
) H-bond acceptor; participates
C4-Carbonyl Amide/Lactam

in chelation rings.[1]

Tautomerism & Stability

Unlike the parent 2,4-dione, which exists in equilibrium between lactam and lactim forms, the 2-
methoxy substituent locks the C2 position in the imidate form. However, the N3-OH group can
still participate in proton transfer, though it predominantly exists as the N-OH tautomer rather
than the N-oxide zwitterion in non-polar solvents.

Critical Stability Note: The C2-methoxy group is an imidate ether.[1] While stable under neutral
and basic conditions, it is susceptible to hydrolysis in acidic aqueous environments, converting
the molecule back to the thermodynamic sink: 3-hydroxyquinazoline-2,4-dione.

Chemical Reactivity & Chelation Logic[1]
Metal Chelation Mechanism

The defining property of this molecule is its ability to form stable 5-membered chelate rings with
metal cations.[1] This mimics the binding mode of natural siderophores (like rhodotorulic acid).

e Ligand Type: O,0-bidentate monoanionic donor (after deprotonation of N-OH).[1]
» Target lons: Fe(lll) (high affinity), Mg(ll) (catalytic site inhibition), Zn(ll).

 Biological Implication: In NS5B polymerase inhibition, the molecule chelates the two Mg?*
ions at the active site, effectively mimicking the pyrophosphate moiety of the nucleotide
substrate.[3]
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Reactivity Profile
» Electrophilic Attack: The benzene ring (positions 6 and 8) is deactivated relative to aniline but

can undergo nitration or halogenation under forcing conditions.

» Nucleophilic Displacement: The 2-methoxy group is a leaving group.[1] Reaction with
primary amines at high temperatures can displace the methoxy group to yield 2-amino-3-
hydroxyquinazolin-4-ones.[1]

Synthesis Protocols
Primary Synthetic Route: Cyclization of
Anthranilohydroxamic Acid

This route avoids the ambiguity of O- vs. N-alkylation by constructing the ring with the
functionality in place.[1]

Reagents:

Anthranilohydroxamic acid[1][4][5]

Methyl trimethoxyacetate (or Orthocarbonates)[1]

Solvent: Methanol or DMF

Catalyst: p-Toluenesulfonic acid (pTSA)[1]

Protocol:

o Preparation: Dissolve anthranilohydroxamic acid (1.0 eq) in anhydrous methanol.

o Condensation: Add methyl trimethoxyacetate (1.2 eq) and a catalytic amount of pTSA (0.1
eq).

o Reflux: Heat the mixture to reflux (65°C) for 4—6 hours. Monitor via TLC (SiOz,
EtOAc/Hexane).
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o Workup: Cool to room temperature. The product often precipitates. If not, concentrate in
vacuo and recrystallize from EtOH/Water.

Alternative Route: Selective O-Methylation

Direct methylation of 3-hydroxyquinazoline-2,4-dione is challenging due to competing N-
methylation.[1]

o Condition: Use of "Hard" methylating agents (e.g., Diazomethane or Trimethyloxonium
tetrafluoroborate) favors O-methylation (imidate formation) over N-methylation, but regio-
control remains difficult.[1]

Visualization: Synthesis & Hydrolysis Pathway
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Figure 1: Synthesis via cyclization and subsequent hydrolytic instability pathway.

Analytical Characterization

To validate the identity of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one, researchers should
look for the following spectral signatures.

Nuclear Magnetic Resonance (NMR)
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Nucleus

Signal (ppm)

Multiplicity

Assignment

1H NMR

10.5-115

Broad Singlet

N-OH (Exchangeable
with D20).[1]
Distinctive for

hydroxamic acids.

1H NMR

4.05-4.15

Singlet (3H)

O-CHs.[1] Downfield
due to imidate

attachment.

1H NMR

7.4-8.2

Multiplets (4H)

Aromatic protons of
the quinazolinone

core.

13C NMR

158.0 - 162.0

Singlet

C4 (C=0) Carbonyl

carbon.[1]

13C NMR

152.0 - 155.0

Singlet

C2 (C-OCHs) Imidate

carbon.[1]

Mass Spectrometry (MS)

o ESI-MS (+): Expect a strong

peak.[1]

o Fragmentation: Loss of the methoxy group (

) is a common fragmentation pathway, followed by loss of the N-OH oxygen.

Biological Applications & Pharmacophore Insight[1]
Anti-HCV (Hepatitis C Virus)

This scaffold serves as a pyrophosphate mimetic.[1][3]

e Mechanism: The HCV NS5B polymerase requires two Mg?2* ions for catalysis.[3] The 3-

hydroxy-4-one motif chelates these ions, displacing the natural nucleotide substrate and

halting viral RNA replication.
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» Advantage over Dione: The 2-methoxy variant often exhibits higher cell permeability (LogP)

than the highly polar 2,4-dione, improving intracellular concentration before potentially

hydrolyzing to the active species or acting directly.

Antibacterial (Siderophore Mimicry)

Bacteria utilize siderophores to scavenge iron.[1] Synthetic cyclic hydroxamic acids can:

o Starve bacteria by sequestering iron (if the complex is not transported).

e Act as "Trojan Horses" by forming an iron complex that is actively transported into the cell,

where a conjugated antibiotic payload is released.

Visualization: Mechanism of Action (NS5B Inhibition)
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Figure 2: Mechanism of NS5B Polymerase inhibition via metal ion sequestration.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [In-Depth Technical Guide: 3-Hydroxy-2-
methoxyquinazolin-4(3H)-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b8482028#chemical-properties-of-3-hydroxy-2-
methoxyquinazolin-4-3h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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